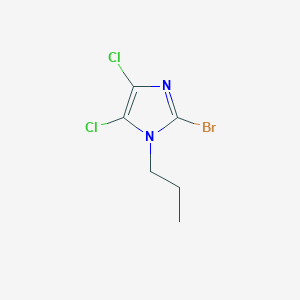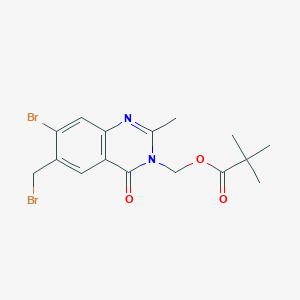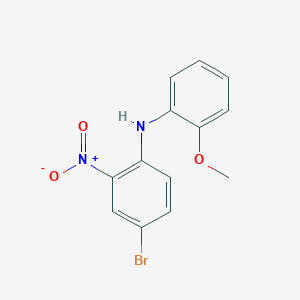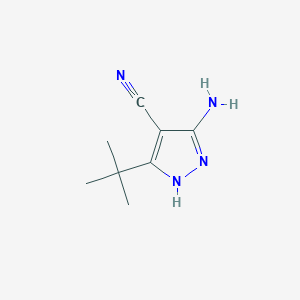![molecular formula C16H15NO3S B3034222 {[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane CAS No. 145609-82-1](/img/structure/B3034222.png)
{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane” is a chemical compound with the molecular formula C16H15NO3S . It is related to 1(2H)-Naphthalenone, 3,4-dihydro-, which has the molecular formula C10H10O .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 3,4-dihydronaphthalen-1(2H)-one derivatives have been synthesized via the Claisen–Schmidt condensation reaction .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The Synthesis of 1,3-Dihydroxynaphthalene : Zhang You-lan (2005) reviewed the synthesis routes for 1,3-dihydroxynaphthalene, a compound structurally related to naphthalene derivatives like the one inquired about. The study highlighted eco-friendly and efficient photocatalytic oxidation methods, suggesting potential green chemistry applications for similar compounds (Zhang You-lan, 2005).
Environmental Analysis and Remediation
Chemical Fingerprinting of Naphthenic Acids : Headley et al. (2013) provided an extensive review of analytical methods for naphthenic acids in environmental samples, particularly in oil sands process waters. This research could imply the importance of chemical fingerprinting in tracking environmental contaminants and developing remediation strategies for compounds with similar complexity (Headley et al., 2013).
Medicinal Chemistry and Pharmacology
Sulfonamide Inhibitors : Gulcin and Taslimi (2018) reviewed sulfonamide compounds, highlighting their role as bacteriostatic antibiotics and in the therapy of various conditions, including bacterial infections and diseases like glaucoma and dandruff. This suggests potential pharmaceutical applications for complex sulfonamide derivatives (Gulcin & Taslimi, 2018).
Analytical Methods in Antioxidant Activity
Analytical Methods Used in Determining Antioxidant Activity : Munteanu and Apetrei (2021) critically presented tests used to determine antioxidant activity, which could be relevant for evaluating the antioxidant potential of complex compounds including sulfonamides and naphthalene derivatives (Munteanu & Apetrei, 2021).
Antioxidant Mechanisms
Inhibitory Mechanism against Oxidative Stress of Caffeic Acid : Khan, Maalik, and Murtaza (2016) summarized the antioxidant activities of caffeic acid, a phenolic acid, underlining the potential of phenolic and related compounds in mitigating oxidative stress. This points to the broad relevance of studying the antioxidant mechanisms of complex molecules (Khan, Maalik, & Murtaza, 2016).
Propiedades
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-21(19,14-9-2-1-3-10-14)20-17-16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEKRSVNEBIMGF-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOS(=O)(=O)C3=CC=CC=C3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OS(=O)(=O)C3=CC=CC=C3)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B3034139.png)
![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/structure/B3034141.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol](/img/structure/B3034143.png)
![1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione](/img/structure/B3034144.png)





![(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3034154.png)

![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)
![7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride)](/img/structure/B3034162.png)
